3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid
Description
Properties
IUPAC Name |
3-[(2,5-dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(5(10)17-4)6(14)13-2-8(11,12)7(15)16/h1H,2H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDXUWKNKURHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)NCC(C(=O)O)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid typically involves the following steps:
Formation of 2,5-Dichlorothiophene-3-carboxylic acid: This intermediate can be synthesized through the chlorination of thiophene followed by carboxylation.
Conversion to 2,5-Dichlorothiophene-3-carbonyl chloride: This step involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in dichloromethane.
Coupling with 2,2-Difluoropropanoic acid: The final step involves the coupling of 2,5-dichlorothiophene-3-carbonyl chloride with 2,2-difluoropropanoic acid under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The chlorine atoms on the thiophene ring can be replaced by nucleophiles under appropriate conditions.
Amide Bond Formation: The compound can form amide bonds with amines, which is useful in peptide synthesis.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.
Amide Bond Formation: Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while nucleophilic substitution can produce various substituted thiophenes.
Scientific Research Applications
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The thiophene ring and difluoropropanoic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|---|
| 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid | C₈H₅Cl₂F₂NO₃S | Not available | 324.15 | 2,5-Cl₂-thiophene; 2,2-F₂-propanoic | High acidity, moderate aqueous solubility |
| 3-(3,5-Difluorophenyl)propionic acid | C₉H₈F₂O₂ | 1958125-88-6 | 186.16 | 3,5-F₂-phenyl | Lipophilic, lower acidity (pKa ~4.8) |
| 3-(2-Trifluoromethylphenyl)propionic acid | C₁₀H₉F₃O₂ | 94022-99-8 | 218.17 | 2-CF₃-phenyl | Strong electron-withdrawing effect |
- Thiophene vs. Benzene Rings : The target compound’s thiophene ring (aromatic sulfur heterocycle) exhibits greater electrophilicity than benzene derivatives, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
- Fluorination Patterns: Difluorination at the propanoic acid’s β-position increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues (e.g., 3-(3,5-difluorophenyl)propionic acid, pKa ~4.8) .
Chlorinated Thiophene Derivatives
- Agrochemical Analogues : Compounds like etaconazole (CAS 60207-93-4) and propiconazole (CAS 60207-90-1) feature dichlorophenyl groups but lack fluorinated backbones. These are triazole fungicides, highlighting that chlorine substitution on aromatic rings is critical for antifungal activity .
- Positional Effects : The 2,5-dichloro substitution on thiophene in the target compound may confer distinct steric and electronic properties compared to 2,4-dichlorophenyl groups in pesticides like cyclanilide .
Amino Acid Derivatives
- (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 266360-61-6): This compound shares a difluorinated aromatic system but replaces the thiophene-carbonylamino group with a primary amine.
- Hydrochloride Salts : The hydrochloride form of the target compound (CAS 1991-87-3) shows improved solubility in polar solvents compared to the free acid, a common trait in pharmaceutical salts .
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 2,5-dichlorothiophene and 2,2-difluoro groups synergistically lower the pKa of the propanoic acid, enhancing its ability to act as a hydrogen-bond donor. This property is advantageous in enzyme inhibition (e.g., proteases) .
Biological Activity
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2F2N2O2S. The compound features a thiophene ring substituted with dichlorine and a difluoropropanoic acid moiety. Its structural complexity suggests multiple points of interaction with biological systems.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, the presence of the thiophene moiety can enhance binding affinity to target enzymes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiophene exhibit significant antimicrobial properties. For example, compounds containing the dichlorothiophene structure have been tested against various bacterial strains, showing effective inhibition at low concentrations.
Anticancer Potential
Research has explored the anticancer properties of thiophene derivatives. A study indicated that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in this context requires further investigation.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Study :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed in breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent.
Table 1: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Method Used | MIC/IC50 |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | 10 µg/mL |
| Antimicrobial | Escherichia coli | Disk diffusion | 50 µg/mL |
| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 = 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
